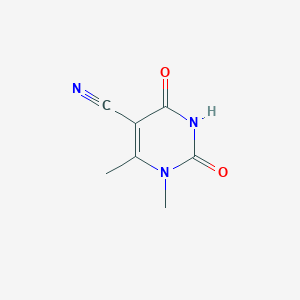

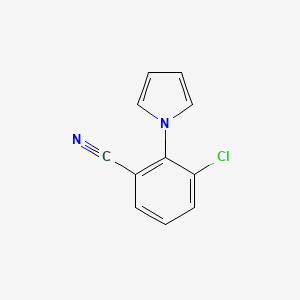

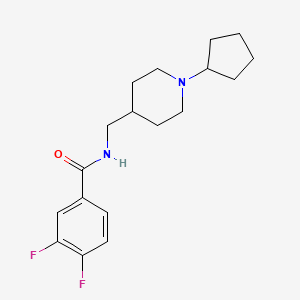

3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile, also known as CPB, is a chemical compound that is used in a variety of scientific research applications. It has been studied extensively due to its unique properties and its ability to form stable complexes with a variety of metals. CPB has also been used in catalytic reactions, as a ligand for transition metal catalysts, and as a reagent for the synthesis of organic compounds. This compound has been found to have numerous biochemical and physiological effects, making it a valuable tool for researchers. In

Wissenschaftliche Forschungsanwendungen

Conducting Polymers from Pyrrole-Based Monomers

Research on derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to 3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile, has demonstrated their utility in the synthesis of conducting polymers through electropolymerization. These polymers, formed from monomers such as 1,4-bis(pyrrol-2-yl)benzene and its derivatives, exhibit low oxidation potentials and high stability in their conducting form, making them promising materials for electronic applications (Sotzing et al., 1996).

Synthesis and Structural Analysis of Pyrrole-Based Compounds

The synthesis and crystal structure analysis of compounds such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, which shares a similar pyrrole moiety with 3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile, have been explored. These studies provide insights into the molecular configurations and intermolecular interactions of pyrrole-based compounds, which are crucial for understanding their chemical behavior and potential applications in designing new materials and pharmaceuticals (Su et al., 2013).

Heterocyclic Compound Synthesis

The compound has also been investigated as a precursor in the synthesis of diverse heterocyclic structures. For instance, reactions involving pyrrole-2-carbonitriles have led to the formation of novel compounds such as 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines, showcasing the compound's role in expanding the chemical space of heterocyclic chemistry (Glotova et al., 2013).

Fluorescence Studies

Additionally, fluorescence quenching and photolysis studies involving dipyrrolylbenzenes, closely related to the target compound, have been conducted. These studies are pivotal in understanding the electron-transfer mechanisms and the formation of radical species, which have implications for designing fluorescent materials and studying reaction dynamics (Petrushenko et al., 2007).

Wirkmechanismus

Target of Action

It is known that pyrrole-containing compounds, such as 3-chloro-2-(1h-pyrrol-1-yl)benzonitrile, have diverse biological activities and can interact with various biological targets .

Mode of Action

Pyrrole-containing compounds are known to interact with their targets in various ways, leading to changes in cellular functions .

Biochemical Pathways

Pyrrole-containing compounds are known to affect various biochemical pathways, leading to diverse downstream effects .

Result of Action

Pyrrole-containing compounds are known to have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

3-chloro-2-pyrrol-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-10-5-3-4-9(8-13)11(10)14-6-1-2-7-14/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRINMHJZSKXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-(1H-pyrrol-1-yl)benzenecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)-3-methylbenzenesulfonamide](/img/structure/B2629155.png)

![2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride](/img/structure/B2629159.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2629162.png)

![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)